2-Octen-4-ol
Description
Contextualization within Alkenol Chemistry
2-Octen-4-ol is an organic compound classified within the alkenol family. ontosight.ai Alkenols, or unsaturated alcohols, are characterized by a molecular structure containing at least one hydroxyl (-OH) group and at least one carbon-carbon double bond. ontosight.ai The presence of both the hydroxyl group, which is polar, and the nonpolar alkene hydrocarbon chain gives these molecules dual functionality. This structure allows them to participate in a variety of chemical reactions, including those typical of alcohols (like esterification or oxidation) and those characteristic of alkenes (like addition reactions). ontosight.aiontosight.ai The position of the double bond and the hydroxyl group within the carbon chain significantly influences the compound's reactivity and physical properties. ontosight.ai
Significance in Contemporary Chemical and Biological Sciences
The significance of this compound in modern science stems from its unique sensory properties and its potential as a building block in chemical synthesis. ontosight.ai It is of interest in the flavor and fragrance industries for its contribution to fruity and mushroom-like aromas. ontosight.aibedoukian.com In biological contexts, related eight-carbon unsaturated alcohols are recognized as important volatile organic compounds (VOCs) in fungi, where they play a role in aroma and potentially in chemical signaling. scispace.comannualreviews.org Furthermore, some similar compounds, such as ipsenol (B191551) (2-methyl-6-methylene-7-octen-4-ol), are known insect pheromones, highlighting the role of such structures in chemical ecology. researchgate.netnih.govslu.se The study of this compound and its isomers contributes to a broader understanding of structure-activity relationships, particularly how stereochemistry affects biological and sensory properties. ontosight.aislu.se
Structure
3D Structure
Properties
IUPAC Name |
(E)-oct-2-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,6,8-9H,3,5,7H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDUEFYADBRNKG-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(/C=C/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316363 | |
| Record name | (2E)-2-Octen-4-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; fruity berry | |
| Record name | (E)-2-Octen-4-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1073/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
175.00 to 176.00 °C. @ 760.00 mm Hg | |
| Record name | (±)-(E)-2-Octen-4-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble in water, 50% soluble in ethanol (in ethanol) | |
| Record name | (E)-2-Octen-4-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1073/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.830-0.838 | |
| Record name | (E)-2-Octen-4-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1073/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20125-81-9, 4798-61-2 | |
| Record name | (2E)-2-Octen-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20125-81-9 | |
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| Record name | Oct-2-en-4-ol | |
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| Record name | 2-Octen-4-ol, (2E)- | |
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| Record name | 2-Octen-4-ol | |
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| Record name | (2E)-2-Octen-4-ol | |
| Source | EPA DSSTox | |
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| Record name | (E)-oct-2-en-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Oct-2-en-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-OCTEN-4-OL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | (±)-(E)-2-Octen-4-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations
Established Laboratory Synthesis Routes
The creation of 2-octen-4-ol in a laboratory setting can be achieved through several established methods, primarily involving reduction and hydration reactions.
A primary route for synthesizing this compound is through the reduction of its corresponding ketone, 2-octen-4-one (B1580557). The choice of reducing agent is critical to selectively reduce the ketone functional group without affecting the carbon-carbon double bond. One effective method involves the use of lithium aluminum hydride (LiAlH₄) in an inert solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction is typically carried out at low temperatures, between 5 and 20°C, under an inert atmosphere to prevent unwanted side reactions. chemicalbook.com Following the reduction, the reaction is quenched with water and a sodium hydroxide (B78521) solution. chemicalbook.com This process has been reported to yield (E)-oct-2-en-4-ol in high purity, around 90%. chemicalbook.com
Another approach involves the reduction of 2-octen-4-aldehyde. This method also requires a selective reducing agent to convert the aldehyde to an alcohol while preserving the double bond.
Hydration of an appropriate diene can also yield this compound. This method involves the addition of a water molecule across one of the double bonds of a 2-octene precursor. For industrial-scale synthesis of similar compounds, catalytic hydration using transition metal catalysts like mercury(II) or gold(III) can be employed to add water across a triple bond, which could be a potential route for this compound precursors. vulcanchem.com
An alternative laboratory synthesis involves the reaction of crotonaldehyde (B89634) with butyllithium (B86547) in toluene (B28343) at a low temperature of -20°C. prepchem.com After the initial reaction, water is added to the mixture. The resulting organic phase is then separated, neutralized, dried, and distilled to yield oct-2-en-4-ol. prepchem.com This method has been reported to produce the compound with a purity of 96%. prepchem.com
The starting material for many of these syntheses, (2E)-2-octen-4-one, can be synthesized from crotonic acid and n-butyllithium in tetrahydrofuran and hexane. chemicalbook.com
Hydration Reactions in this compound Synthesis
Industrial-Scale Production Considerations
While specific details on the industrial-scale production of this compound are not extensively published, general principles for scaling up similar chemical syntheses apply. For fragrance and flavor applications, where 2-octen-4-one is used, ensuring high purity and consistent isomeric composition is crucial. nih.gov The active status of 2-octen-4-one in the EPA's TSCA inventory suggests commercial manufacturing occurs. nih.gov
For analogous compounds, industrial production may utilize catalytic hydration with transition metal catalysts at elevated temperatures (100–150°C) and pressures (5–10 atm) to enhance reaction rates and yield. vulcanchem.com These conditions would need to be optimized for the specific synthesis of this compound to ensure economic viability and safety.
Advanced Synthetic Strategies and Analog Production
Advanced synthetic methods focus on creating specific isomers or analogs of this compound and studying its reactivity.
The catalytic oxidation of this compound to its corresponding ketone, 2-octen-4-one, has been a subject of research. One study demonstrated that while anhydrous chloramine-T alone does not react with this compound, the addition of a catalytic amount of diphenyl diselenide facilitates the oxidation, yielding 2-octen-4-one. oup.com The yield of this reaction was further improved by using N-chloro-4-chlorobenzenesulfonamide sodium salt as the oxidant. oup.com These studies are significant for understanding the reactivity of the hydroxyl group in this compound and for developing efficient methods to produce its ketone analog, which has applications in the fragrance industry. nih.govoup.com
| Reaction | Catalyst/Reagent | Product | Yield |
| Oxidation of this compound | Diphenyl diselenide / Chloramine-T | 2-octen-4-one | 48% oup.com |
| Oxidation of this compound | Diphenyl diselenide / N-chloro-4-chlorobenzenesulfonamide sodium salt | 2-octen-4-one | 70% oup.com |
Stereoselective Synthesis Approaches for this compound and its Analogs
The controlled synthesis of specific stereoisomers of this compound is critical due to the differing biological and sensory properties of each enantiomer and diastereomer. Various strategies have been developed for the stereoselective synthesis of allylic alcohols, which are broadly applicable to this compound and its structural analogs.
A primary strategy for obtaining enantiomerically pure allylic alcohols is through kinetic resolution . This can be achieved using enzymatic or non-enzymatic methods. Enzymatic resolutions, often employing lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the slower-reacting enantiomer from its esterified counterpart. pnas.org A well-established chemical method is the Sharpless-Katsuki epoxidation, which resolves racemic allylic alcohols by selectively epoxidizing one enantiomer, leaving the other unreacted. pnas.org Additionally, non-enzymatic kinetic resolution using chiral catalysts, such as planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives, has proven effective for the selective acylation of one alcohol enantiomer. rsc.org Another approach involves the resolution of diastereomeric salts. For instance, the pheromone components (R)- and (S)-ipsdienol, analogs of this compound, were synthesized with high enantiomeric purity by separating the diastereomeric salts formed between a racemic hydrogen phthalate (B1215562) derivative and chiral (R)- and (S)-1-phenylethanamines. researchgate.net
Asymmetric reduction of the corresponding α,β-unsaturated ketone, (E)-2-octen-4-one, is a direct route to chiral this compound. This can be accomplished using chiral reducing agents or through catalytic hydrogenation with chiral catalysts. Biocatalytic reductions using various yeast strains have been shown to produce chiral flavan-4-ols from flavanones, a technology that can be adapted for the synthesis of specific this compound stereoisomers from its ketone precursor. semanticscholar.org
Enantioselective 1,2-addition of vinyl organometallic reagents to aldehydes is another powerful method. pnas.org This can involve the addition of a vinyl Grignard or vinyllithium (B1195746) reagent to pentanal, or more sophisticated methods using rhodium- or iridium-catalyzed reductive coupling of acetylenes. pnas.org A highly stereospecific method for creating E-allylic alcohols involves the reductive cross-coupling of terminal alkynes with α-chloro boronic esters. This reaction proceeds via a hydrocupration of the alkyne to form a stereodefined alkenyl copper intermediate, which then couples with the boronic ester. The resulting allylic boronic ester is oxidized in situ to the desired alcohol, yielding products with excellent E/Z selectivity (>200:1). dicp.ac.cn
The direct synthesis of specific stereoisomers such as (2E,4R)-2-Octen-4-ol has been documented. amazonaws.commolaid.com Furthermore, stereoselective olefination reactions provide access to allylic alcohols with defined double bond geometry. The Kocienski-Julia olefination offers a route to (E)-allylic alcohols with high selectivity and yields under mild conditions. organic-chemistry.org
The synthesis of analogs often employs these established methods. For example, the synthesis of (Z)-trisubstituted allylic alcohols can be achieved through a sequence involving a 1,2-metallate rearrangement to generate a (Z)-vinylzinc intermediate, followed by a diastereoselective addition to an aldehyde. nih.gov
Table 1: Overview of Stereoselective Synthesis Methods for Allylic Alcohols
| Method | Description | Key Features | Relevant Analogs/Compounds |
|---|---|---|---|
| Kinetic Resolution | Separation of enantiomers from a racemic mixture based on different reaction rates. | Can use enzymes (e.g., lipase) or chiral chemical catalysts (e.g., Sharpless epoxidation, chiral DMAP derivatives). Theoretical max yield of 50% for one enantiomer. | (R)- and (S)-Ipsdienol researchgate.net |
| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone (e.g., 2-octen-4-one) to a chiral alcohol. | Utilizes chiral reducing agents or biocatalysts like yeast. | Chiral Flavan-4-ols semanticscholar.org |
| Enantioselective Addition | Addition of a vinyl organometallic reagent to an aldehyde. | Can achieve high stereocontrol at the newly formed chiral center. | (Z)-Trisubstituted allylic alcohols nih.gov |
| Reductive Cross-Coupling | Coupling of terminal alkynes with α-chloro boronic esters. | Forms E-allylic alcohols with very high stereospecificity (>200:1 E/Z ratio) via an alkenyl copper intermediate. dicp.ac.cn | E-Allylic Alcohols |
| Stereoselective Olefination | Reactions like the Kocienski-Julia olefination that create the double bond with specific geometry. | Provides direct access to (E)-allylic alcohols with high selectivity. organic-chemistry.org | (E)-Allylic Ethers and Alcohols |
Unconventional Synthetic Pathways and Novel Intermediate Generation
Beyond traditional synthetic methods, several unconventional approaches for the synthesis of this compound and related allylic alcohols have been explored, focusing on green chemistry principles, novel catalysts, and the generation of unique reactive intermediates.
One area of innovation involves the use of non-traditional energy sources to drive reactions. Microwave irradiation, for example, can accelerate reaction rates by directly exciting molecules, leading to the rapid formation of thermodynamically favored products. butler.edu Another approach is mechanochemistry, where mechanical energy from high-speed ball milling is used to overcome reaction energy barriers in the solid state, providing an alternative to thermal heating for reactions like the Baylis-Hillman, which produces allylic alcohols. butler.edu
The use of environmentally benign catalysts represents another significant advance. Hot water has been successfully employed as a mildly acidic catalyst to promote the 1,n-rearrangement of allylic alcohols. organic-chemistry.org This method avoids the waste generated by traditional acid or metal catalysts and can be used to form conjugated polyene structures from isolated double bonds. organic-chemistry.org
Table 2: Unconventional Synthetic Approaches and Novel Intermediates
| Approach | Description | Intermediate(s) / Key Feature |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Rapid heating, increased yields. butler.edu |
| Mechanochemistry | Use of mechanical force (e.g., ball milling) to initiate reactions. | Solvent-free or low-solvent conditions, alternative to thermal energy. butler.edu |
| Hot Water Catalysis | Use of hot water as a mild, green Brønsted acid catalyst. | Promotes 1,n-rearrangement of allylic alcohols. organic-chemistry.org |
| 1,2-Metallate Rearrangement | Rearrangement of vinyl boronic esters or similar species. | Alkenyl copper species dicp.ac.cn, Vinylzinc intermediates nih.gov |
| Epoxy Sulfoxide Route | Asymmetric synthesis via chiral α,β-epoxy sulfoxides. | Optically active α,β-epoxy sulfoxides. acs.org |
Natural Occurrence and Biosynthetic Pathways
Identification in Botanical Matrices and Natural Extracts
The presence of 2-Octen-4-ol and its isomers has been confirmed in various plant-based materials, where it exists as a component of their complex volatile emissions.
Contribution to Volatile Profiles of Fruits and Vegetables
This compound plays a role in the aroma and flavor of some fruits and vegetables. ontosight.ai A notable example is its detection in tomatoes, where the distribution of volatile compounds varies significantly across different parts of the fruit. In a study of ripe 'Valoasis' tomatoes (Solanum lycopersicum), the isomer 7-octen-4-ol (B1618570) was identified as one of the predominant alcohols in the skin tissue, highlighting the tissue-specific nature of volatile compound production. researchgate.netcabidigitallibrary.org
Table 1: Identification of a this compound Isomer in Tomato (Solanum lycopersicum)
| Fruit Part | Predominant Compound Class | Specific Compound Identified |
| Skin | Alcohols | 7-octen-4-ol researchgate.netcabidigitallibrary.org |
| Pericarp | Aldehydes | Hexanal, (E)-2-octenal, etc. researchgate.netcabidigitallibrary.org |
| Locular Gel | Aldehydes & Ketones | Hexanal, 6-methyl-5-heptene-2-one, etc. researchgate.netcabidigitallibrary.org |
Occurrence in Fungi (e.g., Tuber Species)
Eight-carbon (C8) volatile compounds, including unsaturated alcohols, are characteristic of many fungi and are significant contributors to their aroma, often described as "mushroom-like". acs.orgresearchgate.net While 1-octen-3-ol (B46169) is the most famously cited "mushroom alcohol," other related C8 compounds are also prevalent. For instance, analysis of summer truffles (Tuber aestivum) from the Kırklareli region of Turkey revealed that the related compound 2-octen-1-ol was a major volatile component, constituting 46.78% of the aromatic profile. dntb.gov.ua The presence and concentration of these volatiles can vary based on the truffle's species and geographic origin. dntb.gov.uatandfonline.com
Table 2: Major Volatile C8 Alcohols in Tuber aestivum from Different Turkish Regions
| Geographic Origin | Major Volatile Compounds | Percentage (%) |
| Muğla | Limonene, p-Cymene, β-Pinene | 37.62, 4.79, 4.12 dntb.gov.ua |
| Kırklareli | 2-Octen-1-ol , 1-Octen-3-ol, 3-Octanol | 46.78, 40.44, 2.62 dntb.gov.ua |
Elucidation of Endogenous Biosynthetic Mechanisms
The formation of this compound and related C8 volatiles in biological systems is primarily linked to the enzymatic transformation of fatty acids.
Precursor Compounds and Enzymatic Transformations
The direct precursors to this compound are its corresponding oxidized forms. Chemical synthesis demonstrates that (E)-2-octen-4-ol can be efficiently produced by the reduction of (E)-2-octen-4-one. chemicalbook.com This points to 2-octen-4-one (B1580557) as a likely immediate biological precursor.
In fungi, the biosynthesis of C8 volatiles is understood to originate from fatty acids, particularly linoleic acid. peerj.com The proposed pathway involves an initial dioxygenation of the fatty acid by enzymes such as lipoxygenase (LOX) or psi-producing oxygenases (Ppos) to form a hydroperoxide (HPO) intermediate. peerj.com This unstable intermediate is then cleaved, either enzymatically or through non-enzymatic fragmentation, to yield C8 compounds like 1-octen-3-ol and other related volatiles, including isomers of octenol. peerj.com
Relevance of Isoprenoid Pathway in Related Compounds
While the formation of C8 compounds like this compound is primarily associated with fatty acid metabolism, it is important to acknowledge the isoprenoid pathway for its role in producing a vast and diverse range of other volatile compounds in nature. researchgate.netresearchgate.net All isoprenoids are synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These fundamental building blocks are produced via two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. researchgate.net These pathways are responsible for the biosynthesis of terpenes and other critical molecules that function as hormones, antioxidants, and signaling molecules in plants and other organisms. researchgate.net
Biological Activities and Mechanistic Investigations
Antimicrobial Properties Research
Similarly, essential oil from Cuminum cyminum (Cumin) containing 2-Octen-4-ol demonstrated antibacterial activity against the clinically isolated oral bacteria Porphyromonas gingivalis and Prevotella intermedia. mdpi.com In another study, the essential oil of Achillea fragrantissima, containing the related compound 2-methyl-2-octen-4-ol (2.02%), showed a bactericidal effect against several antibiotic-resistant bacteria, including Staphylococcus aureus, Staphylococcus epidermidis (MRSA), and Escherichia coli. researchgate.netwalshmedicalmedia.com
| Plant Source | Percentage of this compound or Derivative in Extract | Target Microorganisms | Reference |
| Nigella sativa (aqueous extract) | 14.515% (this compound) | General pathogens | azjournalbar.com |
| Achillea fragrantissima (essential oil) | 2.02% (2-methyl-2-octen-4-ol) | Staphylococcus aureus, Staphylococcus epidermidis (MRSA), Escherichia coli | researchgate.netwalshmedicalmedia.com |
| Cuminum cyminum (essential oil) | 0.35% (this compound) | Porphyromonas gingivalis, Prevotella intermedia | mdpi.com |
| Discaria americana (essential oil) | 3.23% (this compound) | Not specified for antimicrobial | conicet.gov.ar |
While studies have established the presence of this compound in antimicrobially active essential oils, the precise mechanism of its action remains an area for further investigation. The available research points to the bactericidal effects of the complete extracts rather than isolating the mechanistic pathways of this compound itself. researchgate.netwalshmedicalmedia.com The antimicrobial action of essential oils is often complex, involving synergistic effects of multiple compounds that can lead to outcomes like the disruption of bacterial membrane integrity and metabolic pathways. mdpi.com However, the specific contribution and individual mechanism of this compound in these processes are not yet fully elucidated.
Antioxidant Properties Research
The potential for this compound to possess antioxidant properties has been suggested in scientific literature. ontosight.ai This activity is often evaluated in the context of the essential oils and plant extracts in which the compound is found.
Furthermore, compounds are often released in plants to counteract oxidative stress resulting from environmental factors like heat. calstate.edu In a study simulating heat stress conditions, this compound was among the derivatives formed, suggesting a potential role in plant defense mechanisms against oxidative damage. calstate.edu Extracts of Nigella sativa, which contain this compound, are also recognized for their high content of antioxidant compounds like flavonoids and polyphenols that neutralize free radicals and prevent oxidative stress. azjournalbar.com
| Plant Source/Extract | Assay/Context | Finding related to Antioxidant Activity | Reference |
| Discaria americana Essential Oil | DPPH radical scavenging assay | The oil, containing 3.23% this compound, showed strong radical scavenging activity, comparable to the synthetic antioxidant BHT. | conicet.gov.ar |
| Nigella sativa Aqueous Extract | Phytochemical analysis | The extract, containing 14.515% this compound, is rich in flavonoids and polyphenols known for scavenging harmful free radicals. | azjournalbar.com |
| Simulated Plant Heat Stress | In vitro formation analysis | This compound was detected among compounds formed under conditions simulating oxidative stress in plants. | calstate.edu |
Interactions with Cellular and Subcellular Systems
Investigations into the interactions of this compound at the cellular and subcellular level have begun to emerge. A notable area of research is its interaction with sensory systems. It is understood that many compounds produce taste by interacting with specific cell surface receptors. google.com These G protein-coupled receptors (GPCRs), particularly the T2R family for bitter tastes, are key cellular targets. google.com The compound this compound has been listed among substances known to interact with these taste receptor cellular systems. google.com This suggests a direct interaction with specific proteins on the cell surface, initiating an intracellular signaling cascade related to taste perception. Further research is needed to explore other potential interactions with cellular and subcellular components.
Olfactory Perception and Flavor Chemistry Research
Contribution to Aroma and Flavor Profiles
The chemical compound 2-Octen-4-ol is a significant contributor to the aroma and flavor profiles of a variety of food products. ontosight.ai This secondary alcohol is recognized for its characteristic odor, which is often described as fruity and berry-like. thegoodscentscompany.com Its presence has been identified in the volatile compounds of numerous fruits and vegetables, playing a role in their distinct scents and tastes. ontosight.ai
The compound's role extends to seafood as well. While not always a primary odorant, its presence is noted in studies aiming to create alternative seafood flavors from non-animal sources like macroalgae. nih.govfrontiersin.org For example, studies on the fermentation of Saccharina japonica (a type of seaweed) identified 1-octen-3-ol (B46169), a related compound, as a contributor to fishy off-odors, which are reduced through fermentation. mdpi.com
The following table summarizes the occurrence and described aroma of this compound and related compounds in various food products:
| Food Product | Compound | Reported Aroma Contribution |
| Fruits and Vegetables | This compound | Fruity, berry-like ontosight.aithegoodscentscompany.com |
| Fermented Sausages (Jiangsu, Zhejiang) | This compound | Part of the dominant alcohol flavor profile kosfaj.org |
| Tomato Skin | 7-Octen-4-ol (B1618570) | Predominant alcohol in the skin's volatile profile cabidigitallibrary.org |
| Brown Trout | (E)-2-penten-1-ol, (E)-2-hexen-1-ol | Odorous compounds contributing to the overall aroma ifremer.fr |
| Purple Potato Powder | 3-octen-2-one, 1-octen-3-ol | Earthy notes jst.go.jp |
Psychophysical and Chemo-sensory Studies related to this compound and Analogs
Psychophysical and chemo-sensory studies aim to understand the relationship between the chemical properties of a substance and the sensory perception it elicits. For this compound and its analogs, these studies are crucial for determining their detection thresholds and characterizing their odor profiles.
Psychophysical tests are used to measure olfactory function, including the ability to detect, discriminate, and identify odors. thieme-connect.comscienceopen.com While specific studies focusing solely on the psychophysics of this compound are not detailed in the provided results, the methodologies are relevant. For instance, the impact of cooking on potato flavor involves changes in the concentration of various volatile compounds, and sensory panels are used to assess the resulting aroma profiles. researchgate.net
Chemo-sensory research often involves quantitative structure-activity relationships (QSARs) to predict sensory responses based on the physicochemical parameters of volatile organic compounds (VOCs). This approach is used to estimate eye and nasal irritation thresholds for various VOCs.
In the context of insects, chemo-sensory studies have revealed specific odorant receptors (ORs) responsible for detecting compounds like 1-octen-3-ol. In the yellow fever mosquito, Aedes aegypti, the odorant receptor AaOR8 has been identified as a chiral selective receptor for the (R)-(-)-enantiomer of 1-octen-3-ol. plos.org This demonstrates that insects can possess highly specific receptors for different stereoisomers of a compound, leading to differential physiological and behavioral responses. The sensitivity of these olfactory receptor neurons can change with the age and physiological state of the mosquito. nih.gov
The following table summarizes key findings from chemo-sensory studies related to this compound and its analogs:
| Organism | Compound/Analog | Key Chemo-sensory Finding |
| Humans | General VOCs | Psychophysical tests are used to determine odor detection thresholds and characterize aroma profiles. thieme-connect.comscienceopen.com |
| Aedes aegypti (Yellow Fever Mosquito) | 1-octen-3-ol | The odorant receptor AaOR8 is enantioselective for the (R)-(-)-enantiomer. plos.org |
| Aedes aegypti (Yellow Fever Mosquito) | 1-octen-3-ol | The sensitivity of olfactory receptor neurons to octenol increases with age post-emergence. nih.gov |
Discrimination of Volatile Profiles in Food and Biological Samples
The analysis of volatile organic compound (VOC) profiles, including the presence and concentration of this compound and its analogs, is a powerful tool for discriminating between different food and biological samples. Techniques like gas chromatography-mass spectrometry (GC-MS) and electronic noses are employed for this purpose. kosfaj.orgresearchgate.netkosfaj.org
This methodology is also applied to plant-based foods. The volatile profiles of different truffle species can be distinguished based on their VOC composition. For instance, Tuber aestivum is characterized by a high abundance of alcohols, including 1-octen-3-ol. tandfonline.com The aroma profiles of shiitake mushrooms under different drying conditions can also be discriminated, with 1-octen-3-ol being a significant compound contributing to the mushroom-like odor. mdpi.com
In the field of microbiology, the analysis of microbial volatile organic compounds (MVOCs) can be used to detect and identify the presence of fungi and bacteria. swesiaq.se The unique blend of VOCs produced by different microorganisms can serve as a chemical fingerprint.
The following table provides examples of how the analysis of volatile profiles, including this compound and its analogs, is used for discrimination:
| Sample Type | Key Discriminating Compound(s) (including analogs of this compound) | Application |
| Cooked Meat (Beef vs. Pork) | 1-octen-3-ol (biomarker for pork) | Detection of meat adulteration kosfaj.org |
| Donkey vs. Horse Meat | Oct-1-en-3-ol (characteristic flavor) and overall VOC profile | Differentiation of meat types mdpi.com |
| Truffle Species (Tuber aestivum) | 1-octen-3-ol and other alcohols | Species discrimination tandfonline.com |
| Shiitake Mushrooms | 1-octen-3-ol | Discrimination based on drying conditions mdpi.com |
| Microalgae | 1,5-octadien-3-ol, trans-2-octen-1-ol | Potential to mimic seafood odor frontiersin.org |
| Chilled Mutton | 1-octen-3-ol | Marker for changes during storage researchgate.net |
Advanced Analytical Techniques and Characterization
Chromatographic Methodologies
Chromatography stands as a cornerstone for the separation and analysis of volatile compounds like 2-Octen-4-ol from complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov It is extensively used for the qualitative screening and quantitative analysis of multi-component substances. nih.gov In the context of this compound, GC-MS is instrumental for its identification and purity validation. prepchem.com The technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column, after which the mass spectrometer fragments the eluted compounds and generates a unique mass spectrum, allowing for structural elucidation and identification. nih.govresearchgate.net The National Institute of Standards and Technology (NIST) provides mass spectrum data for this compound, which serves as a crucial reference for its identification in various samples.
GC-MS has been applied to analyze the volatile profiles of diverse matrices where C8 compounds, including unsaturated alcohols like this compound, are significant. For instance, in the study of mushrooms, GC-MS is used to identify key volatile components that characterize different species. up.pt Similarly, in the analysis of dairy products like surface-ripened cheeses, GC-MS helps in tracking changes in the volatile fraction, where various octenols have been identified. mdpi.com The technique's sensitivity and specificity make it indispensable for detecting this compound even at low concentrations. researchgate.net
Chiral Gas Chromatography for Stereoisomer Analysis
Many natural compounds, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These stereoisomers can possess distinct sensory properties and biological activities. Chiral gas chromatography is a specialized GC technique that enables the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. oup.com
The separation of stereoisomers is crucial for determining the enantiomeric composition of a sample, which can provide information about its origin and authenticity. oup.com While predicting chiral separations can be challenging, compiling resolution values for various chiral compounds on different CSPs aids in method development. restek.com For instance, the separation of enantiomers of related C8 alcohols like 1-octen-3-ol (B46169) has been demonstrated on various chiral columns, highlighting the potential for applying similar methodologies to this compound. restek.com The ability to separate and quantify the individual stereoisomers of this compound is essential for a complete understanding of its contribution to the flavor and fragrance of a product. oup.comsci-hub.se
Headspace Solid-Phase Microextraction (SPME) Coupled with GC-MS
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile compounds. mdpi.comnih.gov This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. nih.gov
HS-SPME-GC-MS is a rapid, simple, and sensitive method for analyzing volatile profiles in a wide range of samples, including foods and beverages. mdpi.comresearchgate.net The choice of fiber coating is critical and is optimized based on the target analytes. For the analysis of a broad range of volatiles, including alcohols like this compound, fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed. mdpi.comub.edu This technique has been successfully used to study the volatile fractions of cheeses, mushrooms, and olive oils, where various C8 compounds have been identified. mdpi.comnih.govmdpi.com The combination of HS-SPME with GC-MS provides a powerful tool for the comprehensive profiling of volatile compounds, including this compound, in complex matrices. nih.govresearchgate.net
Spectroscopic Characterization Techniques (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. While GC-MS is excellent for separation and identification based on fragmentation patterns, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, NMR spectroscopy can confirm the expected structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. prepchem.com Although detailed NMR data for this compound is not as commonly published as its mass spectra, the principles of NMR are fundamental to its structural characterization. For related compounds, 1H and 13C NMR, along with two-dimensional techniques like COSY and HMBC, are used to definitively assign the structure. researchgate.net
Advanced Chemo-metrics and Multi-variate Data Analysis in Volatile Profiling
The analysis of volatile profiles using techniques like GC-MS generates large and complex datasets. Chemometrics and multivariate data analysis are essential tools for extracting meaningful information from this data. ub.edunih.gov These statistical methods can be used to visualize, group, and classify samples based on their volatile fingerprints. researchgate.net
Environmental Fate and Degradation Studies
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. Key environmental factors influencing these processes include solar radiation, temperature, and the presence of other chemical species. copernicus.org In terrestrial ecosystems, abiotic factors can play a significant role in the decomposition of organic matter, with their contribution varying based on the specific environment. copernicus.org For instance, in open landscapes like meadow steppes, abiotic processes, driven by higher levels of solar radiation, are more pronounced compared to forested areas. copernicus.org
While direct studies on the abiotic degradation of 2-octen-4-ol are limited, information can be inferred from related compounds. For example, the vapor-phase reaction with photochemically-produced hydroxyl radicals is a primary atmospheric degradation pathway for many organic compounds. The structurally similar compound, 2-octanone (B155638), has a determined atmospheric half-life of about 1.6 days due to this reaction. nih.gov Given the presence of a double bond and a hydroxyl group, this compound is also expected to be susceptible to reaction with hydroxyl radicals.
Furthermore, autoxidation, a process involving free-radical chain reactions with atmospheric oxygen, is a known degradation pathway for unsaturated lipids. Studies on other unsaturated plant-derived compounds, such as amyrins and betulin, have demonstrated the importance of autoxidation in their environmental degradation. researchgate.netresearchgate.net These processes lead to the formation of various oxidation products, including ketones and diols. researchgate.net It is plausible that this compound undergoes similar autoxidation reactions, particularly in environments with high exposure to oxygen and catalysts like metal ions.
Table 1: Factors Influencing Abiotic Degradation
| Factor | Description | Relevance to this compound |
| Solar Radiation | Provides the energy for photochemical reactions. | Can initiate photodegradation and the formation of reactive species like hydroxyl radicals. copernicus.org |
| Temperature | Affects the rate of chemical reactions. | Higher temperatures can accelerate autoxidation and other degradation reactions. copernicus.org |
| Hydroxyl Radicals | Highly reactive species in the atmosphere that readily attack organic molecules. | Expected to be a major atmospheric degradation pathway for this compound. nih.gov |
| Oxygen | Essential for autoxidation processes. | The unsaturated nature of this compound makes it susceptible to autoxidation. researchgate.netresearchgate.net |
| Moisture | Can influence hydrolysis and other reactions. | In humid environments, leaching can be a predominant abiotic factor. copernicus.org |
Biotic Degradation Mechanisms in Natural Ecosystems
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. copernicus.org This is a crucial process in the carbon cycle, responsible for the decomposition of plant litter and the release of VOCs into the atmosphere. copernicus.org The rate and pathway of biodegradation are influenced by the microbial community present, as well as environmental conditions such as nutrient availability and oxygen levels.
Microorganisms possess a diverse array of enzymes, such as oxygenases and peroxidases, that enable them to metabolize a wide range of organic compounds. researchgate.net The degradation of alcohols and unsaturated compounds by microbial communities has been documented in various ecosystems. For instance, bacterial communities isolated from marine sediments have been shown to efficiently degrade phytol (B49457), an unsaturated isoprenoid alcohol. nih.gov The degradation pathways involved the initial oxidation of the alcohol to an aldehyde and subsequent conversion to other metabolites. nih.gov
In the context of this compound, it is likely that microorganisms in soil and aquatic environments can utilize it as a carbon source. The degradation would likely proceed through initial oxidation of the hydroxyl group to form a ketone (2-octen-4-one) or through reactions involving the double bond. Studies on the biodegradation of the related compound 2-octanone have shown that it can be degraded by sewage microorganisms, with degradation rates varying depending on the microbial consortium. nih.gov This suggests that similar pathways could be involved in the breakdown of this compound in environments rich in microbial activity.
Table 2: Research Findings on Biotic Degradation of Related Compounds
| Compound | Organism/System | Key Findings |
| Phytol | Aerobic bacterial community from marine sediments | 96% degradation observed after 10 days. The initial step involves the formation of (E)-phytenal. nih.gov |
| Phytol | Denitrifying bacterial community from marine sediments | Efficiently metabolizes phytol via 6,10,14-trimethylpentadecan-2-one (B131137) and (E)-phytenic acid. nih.gov |
| 2-Octanone | Acclimated sewage | Reached 48.1% of the theoretical oxygen demand in 5 days. nih.gov |
| 2-Octanone | Sewage from aerobic digestion unit | Reached 3.5% of the theoretical oxygen demand in 24 hours. nih.gov |
| 2-Octanone | Sewage from conventional activated sludge plant | Reached 10.5% of the theoretical oxygen demand in 24 hours. nih.gov |
Ecological and Inter Species Interactions
Role as Semiochemicals in Multitrophic Interactions
Semiochemicals are organic compounds that facilitate communication between organisms. scielo.org.mx In multitrophic systems, these chemical signals can influence the behavior and physiology of interacting species, such as plants, herbivorous insects (pests), and the natural enemies of these herbivores (antagonists). lsu.edu
When a plant is attacked by an herbivore, it often releases a specific blend of volatile organic compounds (VOCs). frontiersin.org These herbivore-induced plant volatiles (HIPVs) can act as a distress signal, attracting the natural enemies of the attacking pest. This indirect defense mechanism is a classic example of a tritrophic interaction.
Research has shown that certain plants, when damaged by herbivores, release a mixture of volatiles that includes C8 compounds. For instance, in studies on soybean plants resistant to certain pests, damage by herbivores led to the emission of a blend of volatiles including (E)-2-octen-1-ol. scielo.org.mx This suggests that C8 alcohols like 2-octen-4-ol and its analogs are part of the chemical vocabulary plants use to call for help from the third trophic level. The presence of these compounds can guide predators and parasitoids to the location of their prey or hosts. lsu.edu
Fungi associated with plants can also produce C8 compounds like 1-octen-3-ol (B46169), which can induce defense responses in plants and may play a role in repelling or attracting insects. annualreviews.org This adds another layer of complexity to the chemical signaling network.
| Interaction Type | Signaling Molecule(s) | Effect | Organisms Involved |
| Indirect Plant Defense | Herbivore-Induced Plant Volatiles (e.g., (E)-2-octen-1-ol) | Attraction of natural enemies to the herbivore. | Soybean (Plant), Herbivores, Parasitoids (Antagonists) |
| Fungal-Plant Interaction | 1-octen-3-ol | Induction of plant defense responses. | Various Plants, Fungi |
Volatile Organic Compound (VOC) Mediated Communication
Volatile organic compounds are low molecular weight compounds that easily evaporate at room temperature and are central to chemical communication in nature. mdpi.com Plants, insects, and microorganisms all produce and release VOCs to interact with their environment. scielo.org.mxannualreviews.org
This compound and its related C8 compounds are part of the "olfactory fingerprint" that organisms use to communicate. mdpi.com For example, the scent of a plant is a complex mixture of many VOCs, and this scent can convey a wealth of information to other organisms, such as its species, health status, and whether it is currently under attack. frontiersin.org
Insects, in particular, have highly sensitive olfactory systems capable of detecting minute quantities of specific VOCs. pnas.org This allows them to locate host plants, find mates, and avoid predators. The detection of compounds like this compound can trigger specific behaviors in insects, guiding their foraging and reproductive activities.
Behavioral Ecology Studies Involving this compound Analogs
The behavioral responses of insects to this compound and its analogs, such as 1-octen-3-ol, have been the subject of numerous studies. These compounds are known to be attractants for a variety of insects, but can also act as repellents depending on the context and the species involved.
For instance, 1-octen-3-ol is a well-known attractant for many species of mosquitoes and is often used in traps to monitor their populations. frontiersin.org It is a component of the odor of many vertebrate hosts, including humans. frontiersin.org However, for some mosquito species, like Culex quinquefasciatus, 1-octen-3-ol can act as a repellent. f1000research.com
In agricultural contexts, analogs of this compound have been investigated for their role in pest management. For example, a blend of host plant volatiles that included 1-octen-3-ol was found to significantly increase the response of male grapevine moths to their sex pheromone. eje.cz This synergistic effect highlights the potential for using plant-derived volatiles to enhance the effectiveness of pheromone-based pest control strategies.
Studies on tabanid horseflies have shown that their antennae respond to 1-octen-3-ol, and that this compound, in combination with other chemicals, can increase the number of horseflies caught in traps. researchgate.net
| Analog | Insect Species | Behavioral Effect | Research Finding |
| 1-octen-3-ol | Aedes aegypti (Mosquito) | Attraction | Component of host odor used in traps. frontiersin.org |
| 1-octen-3-ol | Culex quinquefasciatus (Mosquito) | Repulsion | Acts as a repellent for this species. f1000research.com |
| 1-octen-3-ol | Lobesia botrana (Grapevine Moth) | Synergistic Attraction | Enhances male response to sex pheromone. eje.cz |
| 1-octen-3-ol | Tabanid horseflies | Attraction | Increases trap catches when combined with other compounds. researchgate.net |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Production
Future research is anticipated to focus on the development of innovative and sustainable methods for synthesizing 2-Octen-4-ol. Current synthesis strategies often involve the reduction of 2-octen-4-one (B1580557) or the hydration of 2-octene. ontosight.ai One documented method details the reduction of (E)-2-octen-4-one using lithium aluminum tetrahydride in tetrahydrofuran (B95107), yielding (E)-oct-2-en-4-ol. chemicalbook.com Another approach involves the dropwise addition of crotonaldehyde (B89634) to butyllithium (B86547) dissolved in toluene (B28343). prepchem.com The pursuit of greener, more efficient, and economically viable synthetic routes is a key objective. This includes exploring biocatalytic methods and utilizing renewable starting materials to align with the principles of sustainable chemistry.
Deeper Mechanistic Insights into Biological Activities
While preliminary studies suggest that this compound may possess antimicrobial and antioxidant properties, the underlying mechanisms of these activities are not yet fully understood. ontosight.ai Future investigations should aim to elucidate the specific molecular pathways through which this compound exerts its biological effects. For instance, research on similar compounds like terpinen-4-ol has identified its potential to interfere with bacterial cell wall synthesis and act as an antibiofilm agent. mdpi.com In-depth studies, potentially utilizing transcriptomics, proteomics, and metabolomics, could reveal the targets and signaling cascades affected by this compound. Such insights are crucial for validating its therapeutic potential and exploring further pharmacological applications. researchgate.net
Advanced Applications in Bio-based Industries and Research Tools
The unique properties of this compound position it as a valuable compound for various bio-based industries. Its characteristic fruity, berry-like aroma makes it a candidate for use in the flavor and fragrance industry. ontosight.aithegoodscentscompany.com However, its application may be limited to flavoring, as some sources suggest it is not intended for fragrance use. thegoodscentscompany.comthegoodscentscompany.com
Further research could explore its potential as a building block in the synthesis of more complex bioactive molecules and specialty polymers. chemimpex.com The development of this compound as a specialized research tool, for instance, as a molecular probe to study specific biological processes, also presents a promising avenue for future exploration. thegoodscentscompany.com
Environmental and Ecological Impact Assessments
A comprehensive understanding of the environmental fate and ecological impact of this compound is essential for its responsible and widespread application. While some related compounds like 1-octen-3-ol (B46169) are considered not harmful to the environment when released into the air, the specific impact of this compound requires thorough investigation. epa.gov Future studies should focus on its biodegradability, potential for bioaccumulation, and toxicity to a range of non-target organisms. This data is critical for conducting robust environmental risk assessments and ensuring that its use does not adversely affect ecosystems. epa.gov Regulatory bodies like the Australian Industrial Chemicals Introduction Scheme (AICIS) and New Zealand's Environmental Protection Authority (EPA) list this compound, indicating a need for monitored usage. nih.gov
Methodological Advancements in Analytical Characterization
The accurate and sensitive detection and quantification of this compound are fundamental for both research and industrial applications. Future research should focus on developing and refining analytical methods for its characterization. While techniques such as Gas Chromatography (GC), Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are currently employed, there is always room for improvement in terms of sensitivity, selectivity, and efficiency. chemicalbook.comnist.govfao.org The development of novel sensor technologies and advanced chromatographic techniques could facilitate more precise and high-throughput analysis of this compound in complex matrices.
Table of Physicochemical Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, berry |
| Boiling Point | 175-176 °C at 760 mmHg |
| Flash Point | 63.33 °C |
| Specific Gravity | 0.830-0.838 @ 25 °C |
| Refractive Index | 1.438-1.442 @ 20 °C |
| Water Solubility | 2143 mg/L @ 25 °C (estimated) |
Data sourced from multiple references. ontosight.aithegoodscentscompany.comthegoodscentscompany.comnih.govnist.gov
Table of Chemical Compounds Mentioned:
| Compound Name |
|---|
| 1,8-cineole |
| 1-Octen-3-ol |
| This compound |
| 2-Octen-4-one |
| (E)-2-Octen-4-one |
| Butyllithium |
| Crotonaldehyde |
| Lithium aluminum tetrahydride |
| Terpinen-4-ol |
| Tetrahydrofuran |
Q & A
Q. What strategies ensure robust meta-analyses of this compound’s bioactivity across heterogeneous studies?
-
Literature Synthesis : Systematically search databases (PubMed, SciFinder) using Boolean operators (e.g., "this compound AND bioactivity NOT industrial"). Exclude non-peer-reviewed sources and prioritize studies with explicit purity criteria .
05 文献检索Literature search for meta-analysis02:58 -
Data Harmonization : Normalize bioactivity metrics (e.g., IC50, EC50) and apply random-effects models to account for variability. Use PRISMA flowcharts to report screening processes .
Q. How can OOS/OOT (Out-of-Specification/Out-of-Trend) results in this compound assays be investigated methodically?
- Root Cause Analysis : Follow FDA-guided workflows:
Phase 1 : Retest using original samples and analysts.
Phase 2 : Review instrumentation calibration (e.g., HPLC column integrity) and sample preparation (e.g., weighing accuracy).
Phase 3 : Conduct hypothesis-driven experiments (e.g., spiking studies to identify matrix effects) .
- Documentation : Tabulate raw and retested data, highlighting statistical outliers and corrective actions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
